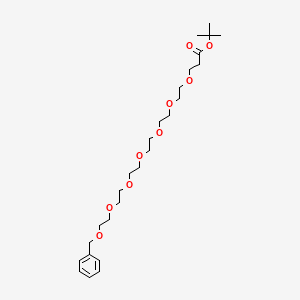
Sulfo-Cyanine7.5 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine7.5 is a near-infrared fluorescent dye that is highly water-soluble and hydrophilic. It is commonly used in in vivo imaging due to its high fluorescence quantum yield and its ability to emit in the near-infrared region, which allows for deep tissue penetration and minimal background interference .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine7One common method involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions to introduce the sulfonate groups, enhancing the dye’s water solubility .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine7.5 typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The dye is then purified through techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cyanine7.5 undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with nucleophiles to form substituted products.
Oxidation and Reduction: The dye can undergo redox reactions, although these are less common in practical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions are typically modified versions of Sulfo-Cyanine7.5 with different functional groups attached, which can be used for various labeling and imaging applications .
Applications De Recherche Scientifique
Sulfo-Cyanine7.5 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in in vivo imaging for tracking the distribution of drugs and other therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors
Mécanisme D'action
Sulfo-Cyanine7.5 exerts its effects through its ability to absorb and emit light in the near-infrared region. The dye’s molecular structure allows it to interact with specific molecular targets, such as proteins and nucleic acids, through covalent or non-covalent bonding. This interaction facilitates the visualization of these targets in biological systems, enabling detailed imaging and analysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indocyanine Green (ICG): A near-infrared dye with similar absorption and emission spectra but lower fluorescence quantum yield.
Sulfo-Cyanine7: Another near-infrared dye with slightly different spectral properties and applications
Uniqueness
Sulfo-Cyanine7.5 stands out due to its higher fluorescence quantum yield and improved water solubility compared to similar compounds. These properties make it particularly suitable for in vivo imaging applications, where high sensitivity and minimal background interference are crucial .
Propriétés
Formule moléculaire |
C51H51K3N4O15S4 |
|---|---|
Poids moléculaire |
1205.5 g/mol |
Nom IUPAC |
tripotassium;3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C51H54N4O15S4.3K/c1-50(2)43(53(5)39-17-15-35-37(48(39)50)27-33(71(59,60)61)29-41(35)73(65,66)67)19-13-31-10-9-11-32(26-31)14-20-44-51(3,4)49-38-28-34(72(62,63)64)30-42(74(68,69)70)36(38)16-18-40(49)54(44)24-8-6-7-12-45(56)52-23-25-55-46(57)21-22-47(55)58;;;/h13-22,26-30H,6-12,23-25H2,1-5H3,(H4-,52,56,59,60,61,62,63,64,65,66,67,68,69,70);;;/q;3*+1/p-3 |
Clé InChI |
LPYYYGPYGCVNAA-UHFFFAOYSA-K |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)

![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)
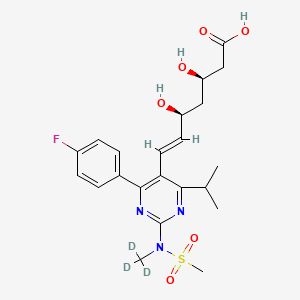
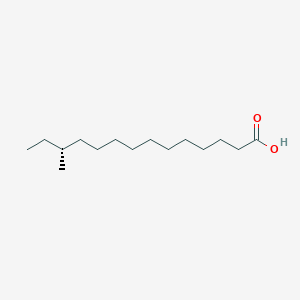
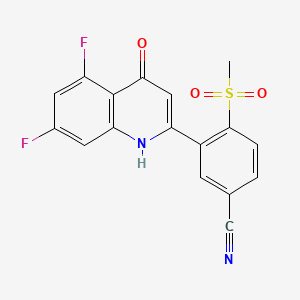
![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)
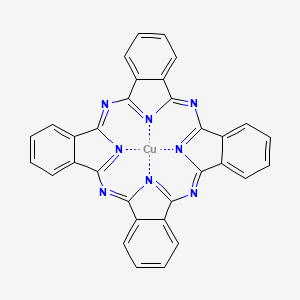
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
